N-(6-bromopyridin-2-yl)benzamide

Descripción general

Descripción

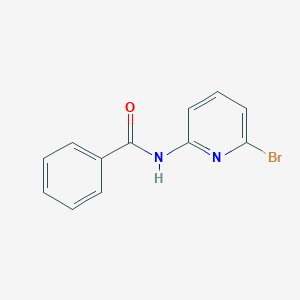

N-(6-bromopyridin-2-yl)benzamide is an organic compound that consists of a benzamide moiety and a 6-bromopyridin-2-yl ring connected by a carbon-nitrogen bond.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(6-bromopyridin-2-yl)benzamide can be synthesized through the reaction of 6-bromopyridin-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability of production .

Análisis De Reacciones Químicas

Types of Reactions

N-(6-bromopyridin-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Migraine Treatment

One of the primary applications of N-(6-bromopyridin-2-yl)benzamide is in the treatment of migraines. It has been studied as part of a class of compounds that activate 5-HT_1F receptors, which are implicated in the modulation of migraine pathophysiology. Specifically, polymorphs of related compounds have shown efficacy in preventing migraines without the vasoconstrictive side effects commonly associated with other treatments like sumatriptan .

Neurological Disorders

Research indicates that compounds similar to this compound can act as negative allosteric modulators for neuronal nicotinic acetylcholine receptors (nAChRs). These modulators can selectively inhibit specific nAChR subtypes, which may have implications for treating conditions such as anxiety, depression, and neurodegenerative diseases .

Synthesis Techniques

The synthesis of this compound typically involves reactions that incorporate brominated pyridine derivatives with benzamide structures. For instance, one method involves reacting 6-bromopyridine with appropriate amine derivatives to form the desired benzamide .

Structure-Activity Relationship Studies

SAR studies have demonstrated that modifications to the bromopyridine moiety can significantly influence the biological activity of the compound. For example, variations in substituents on the benzamide ring can alter binding affinities and selectivity towards nAChR subtypes, thereby impacting their therapeutic potential .

Study on nAChR Modulation

In a notable study, this compound analogs were evaluated for their ability to modulate nAChR activity. One compound exhibited an IC50 value of 6.0 µM against human α4β2 nAChRs, showcasing its potential as a selective antagonist . This highlights the compound's utility in developing targeted therapies for neurological disorders.

Anti-inflammatory Properties

Recent investigations into benzoylthiourea derivatives have suggested that compounds related to this compound possess anti-inflammatory properties, indicating their potential use in treating inflammatory conditions .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which N-(6-bromopyridin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the benzamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-yl)benzamide: Lacks the bromine atom, which can affect its reactivity and binding properties.

N-(4-methylpyridin-2-yl)benzamide: Contains a methyl group instead of a bromine atom, leading to different steric and electronic effects.

Uniqueness

N-(6-bromopyridin-2-yl)benzamide is unique due to the presence of the bromine atom on the pyridine ring, which enhances its reactivity in substitution reactions and its potential as a versatile building block in synthetic chemistry .

Actividad Biológica

N-(6-bromopyridin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : N-(6-bromo-2-pyridinyl)benzamide

- Molecular Formula : C12H9BrN2O

- Molecular Weight : 263.11 g/mol

- Melting Point : 85-87 °C

The compound features a brominated pyridine moiety linked to a benzamide, which is significant for its biological interactions.

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound and its analogs. The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity of this compound and Analog Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 10.5 |

| Analog A | A549 | 5.3 |

| Analog B | MCF7 | 7.8 |

The above table summarizes the IC50 values for this compound and its analogs against different cancer cell lines, showcasing its effectiveness compared to other compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. It has been suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key survival signaling pathways such as PI3K/Akt.

Case Study 1: Antitumor Efficacy in Preclinical Models

In a preclinical study involving xenograft models, this compound was administered to mice bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to the control group, supporting its potential as an effective therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to identify structural features that enhance the biological activity of benzamide derivatives. It was found that modifications at the bromine position and variations in the benzene ring significantly impacted potency and selectivity towards cancer cell lines.

Propiedades

IUPAC Name |

N-(6-bromopyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-7-4-8-11(14-10)15-12(16)9-5-2-1-3-6-9/h1-8H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTNXGYMLYOSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.